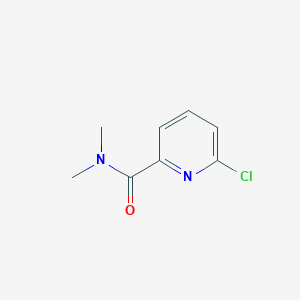

6-chloro-N,N-dimethylpyridine-2-carboxamide

Description

BenchChem offers high-quality 6-chloro-N,N-dimethylpyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N,N-dimethylpyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCWTWVWSPMBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263143 | |

| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845306-05-0 | |

| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845306-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide

Introduction: The Significance of Substituted Pyridine Carboxamides

Substituted pyridine carboxamides are a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. Their rigid ring structure, combined with the diverse functionalities that can be introduced at various positions, makes them versatile scaffolds for the design of biologically active molecules. 6-chloro-N,N-dimethylpyridine-2-carboxamide, the subject of this guide, is a key building block in the synthesis of more complex molecules, leveraging the reactivity of the chloro- and carboxamide moieties for further chemical transformations. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approach to the Synthesis

The synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide is most effectively approached through a two-step process commencing with the commercially available 6-chloropicolinic acid. This strategy is predicated on the well-established reactivity of carboxylic acids and their derivatives. The core transformation involves the activation of the carboxylic acid to a more reactive species, followed by a nucleophilic substitution with dimethylamine.

Visualizing the Synthetic Workflow

Caption: A high-level overview of the two-step synthetic pathway.

Part 1: Chlorination of 6-Chloropicolinic Acid

The initial and critical step in this synthesis is the conversion of the relatively unreactive carboxylic acid group of 6-chloropicolinic acid into a highly reactive acyl chloride. This transformation is essential for the subsequent amidation to proceed efficiently.

Mechanism and Reagent Selection

The chlorination of carboxylic acids is a classic transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient nature of its byproducts. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.

For heterocyclic carboxylic acids, a combination of thionyl chloride and a catalytic amount of phosphorus oxychloride (POCl₃) can be particularly effective, leading to shorter reaction times and higher yields compared to using thionyl chloride alone.[1]

Visualizing the Chlorination Mechanism

Caption: The mechanism of acyl chloride formation using thionyl chloride.

Part 2: Amidation of 6-Chloropicolinoyl Chloride

With the activated acyl chloride in hand, the final step is the introduction of the dimethylamino group. This is achieved through a nucleophilic acyl substitution reaction with dimethylamine.

Mechanism and Reaction Conditions

Dimethylamine, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the 6-chloropicolinoyl chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to yield the stable amide product.

The reaction is typically carried out at low temperatures (e.g., 0 °C) to control its exothermicity and minimize potential side reactions. A suitable solvent, such as dichloromethane (CH₂Cl₂), is used to dissolve the reactants. Since the reaction produces hydrogen chloride (HCl), which can protonate the dimethylamine, either an excess of dimethylamine or a non-nucleophilic base (like triethylamine or potassium carbonate) is used to neutralize the acid. Using a commercially available solution of dimethylamine (e.g., 30% in a suitable solvent) is a convenient and safe way to handle this gaseous reagent.[1]

Detailed Experimental Protocol

The following protocol is adapted from the successful synthesis of the analogous 4-chloro-N,N-dimethylpicolinamide and is expected to provide high yields for the 6-chloro isomer.[1]

Step 1: Synthesis of 6-Chloropicolinoyl Chloride

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent). Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as chlorobenzene.

-

Catalyst Addition: Add a catalytic amount of sodium bromide (NaBr, ~0.01 equivalents).

-

Chlorinating Agent Addition: While stirring, slowly add a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 ratio. The total amount of chlorinating agent should be in excess.

-

Reaction: Heat the reaction mixture to 85 °C and maintain this temperature for approximately 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide

-

Reaction Setup: In a separate flask, dissolve the crude 6-chloropicolinoyl chloride (1 equivalent) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Amine Addition: While maintaining the temperature at 0 °C, slowly add a 30% solution of dimethylamine (excess) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for approximately 4-5 hours. Monitor the reaction for the disappearance of the acyl chloride by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the mixture into ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure 6-chloro-N,N-dimethylpyridine-2-carboxamide.

Quantitative Data and Yields

The following table summarizes the expected yields based on the synthesis of the 4-chloro analogue.[1]

| Step | Product | Reagents | Reaction Time | Temperature | Yield |

| 1 | 4-Chloropicolinoyl Chloride | Picolinic Acid, SOCl₂:POCl₃ (5:1), NaBr | 15 h | 85 °C | 93.2% |

| 2 | 4-chloro-N,N-dimethylpicolinamide | 4-Chloropicolinoyl Chloride, 30% Dimethylamine | 4.5 h | 0 °C | 86% |

Note: This data is for the synthesis of the 4-chloro isomer and serves as a reliable estimate for the 6-chloro analogue.

Conclusion and Outlook

The two-step synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide from 6-chloropicolinic acid represents a robust, high-yielding, and scalable route to this important chemical intermediate. The use of thionyl chloride in conjunction with phosphorus oxychloride for the chlorination step, followed by amidation with a dimethylamine solution, provides a reliable and efficient protocol. This guide offers a comprehensive framework for researchers and professionals to successfully synthesize this valuable compound, enabling further exploration of its potential in the development of novel pharmaceuticals and agrochemicals.

References

-

Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (2017). Advances in Computer Science Research, volume 59. [Link]

Sources

Spectroscopic Profile of 6-chloro-N,N-dimethylpyridine-2-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-chloro-N,N-dimethylpyridine-2-carboxamide (CAS 845306-05-0), a key heterocyclic compound with applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust and practical resource for the identification and characterization of this molecule. While experimental data for this specific compound is not widely published, this guide leverages data from analogous structures and predictive models to present a highly probable spectroscopic profile.

Introduction to 6-chloro-N,N-dimethylpyridine-2-carboxamide

6-chloro-N,N-dimethylpyridine-2-carboxamide belongs to the family of substituted picolinamides, which are of significant interest in the pharmaceutical industry due to their diverse biological activities. The presence of a chlorine atom on the pyridine ring and a dimethylcarboxamide group at the 2-position imparts specific electronic and steric properties that influence its chemical reactivity and spectroscopic behavior. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its role in chemical transformations.

Molecular Structure:

Figure 1: Molecular structure of 6-chloro-N,N-dimethylpyridine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6-chloro-N,N-dimethylpyridine-2-carboxamide are detailed below. Predictions are based on established substituent effects on the pyridine ring and data from structurally similar compounds.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylamide group. The electron-withdrawing nature of the chlorine atom and the carboxamide group will significantly influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.8 - 8.0 | d | ~8.0 |

| H-4 | 7.4 - 7.6 | t | ~8.0 |

| H-5 | 7.3 - 7.5 | d | ~8.0 |

| N(CH₃)₂ | ~3.1 (singlet, broad) | s | N/A |

-

Aromatic Protons (H-3, H-4, H-5): The protons on the pyridine ring will appear in the aromatic region (7.0-8.5 ppm). H-3 is expected to be the most downfield-shifted due to the anisotropic effect of the adjacent carbonyl group and the inductive effect of the ring nitrogen. H-4 will likely appear as a triplet due to coupling with both H-3 and H-5. H-5 will be a doublet, coupled to H-4.

-

N,N-dimethyl Protons: The two methyl groups on the amide nitrogen are expected to give a single, broad singlet around 3.1 ppm. The broadness of the signal is due to restricted rotation around the C-N amide bond at room temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 168 |

| C-2 | 152 - 155 |

| C-6 | 148 - 151 |

| C-4 | 138 - 141 |

| C-3 | 125 - 128 |

| C-5 | 120 - 123 |

| N(CH₃)₂ | ~37 |

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will resonate at the most downfield position, typically in the 165-168 ppm range.

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region. C-2 and C-6, being directly attached to the electronegative nitrogen and chlorine atoms, respectively, will be the most deshielded. The chemical shifts of C-3, C-4, and C-5 will be further influenced by the substituent effects.

-

N,N-dimethyl Carbons: The two methyl carbons are expected to have a chemical shift of around 37 ppm.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 6-chloro-N,N-dimethylpyridine-2-carboxamide will be dominated by absorptions from the aromatic ring and the amide functional group.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (amide) | 1640 - 1670 | Strong |

| C=C, C=N (aromatic ring) | 1550 - 1600 | Medium-Strong |

| C-N (amide) | 1350 - 1450 | Medium |

| C-Cl | 700 - 800 | Strong |

-

Amide C=O Stretch: A strong absorption band is expected in the region of 1640-1670 cm⁻¹ corresponding to the carbonyl stretching vibration of the tertiary amide.

-

Aromatic Ring Vibrations: Multiple bands in the 1550-1600 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹.

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[4][5][6]

Figure 3: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[7][8]

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum of 6-chloro-N,N-dimethylpyridine-2-carboxamide is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key m/z Values and Fragment Ions

| m/z | Ion | Notes |

| 184/186 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 149 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 140 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino radical. |

| 111/113 | [C₅H₃ClN]⁺ | Fragmentation of the amide side chain. |

| 72 | [C₄H₁₀N]⁺ | Dimethylaminocarbonyl cation. |

| 44 | [N(CH₃)₂]⁺ | Dimethylamino fragment. |

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a doublet at m/z 184 and 186, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature of a monochlorinated compound.

-

Major Fragmentation Pathways: The primary fragmentation is likely to involve the cleavage of the C-Cl bond and the bonds of the amide side chain. The loss of a chlorine atom (m/z 149) and the dimethylamino group (m/z 140) are expected to be prominent fragmentation pathways. The formation of the dimethylaminocarbonyl cation (m/z 72) is also a highly probable event.

Experimental Protocol for Electron Ionization Mass Spectrometry

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

Synthesis Outline

A plausible synthetic route to 6-chloro-N,N-dimethylpyridine-2-carboxamide involves the amidation of a corresponding acyl chloride. This provides important context for potential impurities that may be observed in the spectra of a synthesized sample.

Figure 5: Plausible synthetic pathway for 6-chloro-N,N-dimethylpyridine-2-carboxamide.

This two-step synthesis starts with the conversion of a suitable picolinic acid derivative to the acyl chloride, followed by reaction with dimethylamine to form the desired amide.[9][10]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-chloro-N,N-dimethylpyridine-2-carboxamide. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the outlined experimental protocols, offer a valuable resource for the identification and analysis of this compound in a research and development setting. While these predictions are based on sound scientific principles and data from analogous molecules, experimental verification is always recommended for definitive structural confirmation.

References

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Klein, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) N,N-dimethylpicolinamide fragment; (b) 4,4′-dibromo-N6,N6′-diethyl-.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 845306-05-0 | Product Name : 6-Chloro-N,N-dimethylpicolinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

-

PubMed. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

-

mzCloud. (2015). N Methylnicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N,N-dimethylpyridine-2-carboxamide. Retrieved from [Link]

-

LCGC International. (2019). Electron Ionization in GC–MS. Retrieved from [Link]

-

Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Glasp. (2010). Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy. Retrieved from [Link]

-

Cheméo. (n.d.). Hexanamide, 6-chloro-N-ethyl-N-methyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de. Retrieved from [Link]

-

Chemsrc. (2025). 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9. Retrieved from [Link]

-

ACS Publications. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. agilent.com [agilent.com]

- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Amide Synthesis [fishersci.it]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 6-chloro-N,N-dimethylpyridine-2-carboxamide (CAS: 845306-05-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-N,N-dimethylpyridine-2-carboxamide is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its strategic placement of a chloro substituent and a dimethylcarboxamide group on the pyridine ring offers versatile reactivity for the construction of novel compounds, particularly in the realms of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical properties, a representative synthetic pathway, potential applications grounded in the activities of related structures, and essential safety information. The insights presented herein are intended to empower researchers in leveraging this compound for the development of new chemical entities.

Chemical and Physical Properties

6-chloro-N,N-dimethylpyridine-2-carboxamide is characterized by the following molecular and physical properties, crucial for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties of 6-chloro-N,N-dimethylpyridine-2-carboxamide

| Property | Value | Source |

| CAS Number | 845306-05-0 | - |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Predicted Boiling Point | 334.9 ± 27.0 °C | [3] |

| Predicted Density | 1.231 ± 0.06 g/cm³ | [3] |

| Predicted pKa | -0.11 ± 0.10 | [3] |

Note: The boiling point, density, and pKa values are predicted and should be considered as estimates. Experimental validation is recommended.

Synthesis and Reaction Pathways

Representative Synthetic Workflow

A plausible synthetic route involves two key transformations: the conversion of a picolinic acid to its corresponding acyl chloride, followed by a nucleophilic substitution with dimethylamine.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Causality Behind Experimental Choices: The choice of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is critical for the efficient conversion of the carboxylic acid to the more reactive acyl chloride. An inert solvent is used to prevent side reactions. The subsequent amidation with dimethylamine is a standard nucleophilic acyl substitution. The addition of a base is necessary to neutralize the HCl byproduct, driving the reaction to completion.

Step 1: Synthesis of 6-chloropicolinoyl chloride

-

To a solution of 6-chloropicolinic acid in an inert solvent such as dichloromethane (DCM) or toluene, slowly add an excess of a chlorinating agent (e.g., 2-3 equivalents of thionyl chloride).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide

-

The crude 6-chloropicolinoyl chloride is dissolved in a fresh portion of an inert solvent like DCM.

-

The solution is cooled in an ice bath.

-

A solution of dimethylamine (approximately 2.2 equivalents) and a non-nucleophilic base such as triethylamine (approximately 1.2 equivalents) in the same solvent is added dropwise to the cooled acyl chloride solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the pure 6-chloro-N,N-dimethylpyridine-2-carboxamide.

Potential Applications in Research and Development

The pyridine carboxamide scaffold is a privileged structure in medicinal and agricultural chemistry.[4] The presence of the chloro-substituent at the 6-position of 6-chloro-N,N-dimethylpyridine-2-carboxamide makes it a valuable intermediate for introducing further molecular diversity through cross-coupling reactions or nucleophilic aromatic substitutions.

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant application of pyridine carboxamides is in the development of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[5] SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The core pyridine carboxamide structure is a key pharmacophore in several commercial SDHIs.[5] Molecular docking studies on related compounds have shown that the pyridine ring and the carboxamide group can form crucial hydrogen bonds and hydrophobic interactions within the active site of the succinate dehydrogenase enzyme.[5]

Pharmaceutical Drug Discovery

Pyridine derivatives are widely recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Specifically, chloro-substituted pyridine carboxamides are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). They are often employed in the development of anti-inflammatory and analgesic drugs.[7] The reactivity of the chloro-substituent allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-chloro-N,N-dimethylpyridine-2-carboxamide is not widely available, data from closely related compounds, such as other chloro- and dimethylamino-substituted pyridines, can provide guidance on necessary precautions.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[8]

Known Hazards of Structurally Similar Compounds:

-

Toxicity: Related compounds are reported to be toxic if swallowed or inhaled, and fatal in contact with skin.[8]

-

Irritation: Causes skin irritation and serious eye damage.[8]

-

Organ Damage: May cause damage to organs, particularly the nervous system.[8]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[8]

It is imperative to handle 6-chloro-N,N-dimethylpyridine-2-carboxamide with the utmost care in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols. A thorough risk assessment should be conducted before any experimental work is undertaken.

Conclusion

6-chloro-N,N-dimethylpyridine-2-carboxamide is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its utility is underscored by the established biological activities of the broader class of pyridine carboxamides. This guide has provided a foundational understanding of its properties, a practical synthetic approach, and highlighted its potential applications and necessary safety precautions. Further research into the specific biological activities and reaction optimization of this compound is warranted and promises to yield novel and impactful chemical entities.

References

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central - NIH. (2024-05-15). [Link]

-

PubChem. 4-chloro-N,N-dimethylpyridine-2-carboxamide. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. (2023-09-20). [Link]

- The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Google.

Sources

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexanamide, 6-chloro-N,N-diethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9 | Chemsrc [chemsrc.com]

The Diverse Biological Activities of Pyridine Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities that have led to the development of numerous therapeutic and agricultural agents. This technical guide provides an in-depth exploration of the diverse pharmacological properties of pyridine carboxamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their established roles as antifungal, antitubercular, and anticancer agents, and explore their emerging potential in treating inflammatory, viral, and neurodegenerative diseases. This guide is designed to serve as a practical and authoritative resource, bridging fundamental chemistry with translational science to accelerate the discovery and development of next-generation therapeutics based on this privileged scaffold.

The Pyridine Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring, an isostere of benzene, is a fundamental heterocyclic motif found in a vast array of bioactive natural products, including coenzymes like NAD and vitamins such as niacin.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive component in drug design.[2] When combined with a carboxamide linkage, the resulting pyridine carboxamide scaffold offers a versatile platform for creating compounds with a wide spectrum of biological activities. This versatility stems from the ability to readily modify both the pyridine ring and the substituents on the carboxamide nitrogen, allowing for fine-tuning of physicochemical properties and target engagement.[1]

Antifungal Activity: Disrupting Fungal Respiration

Pyridine carboxamide derivatives have established themselves as potent antifungal agents, with the commercial fungicide boscalid serving as a prominent example.[3] Their primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDH, also known as complex II, plays a crucial role in cellular respiration by oxidizing succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory chain, leading to a severe deficit in ATP production and ultimately, fungal cell death.[3] Pyridine carboxamide derivatives act as non-competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[3] This binding event prevents the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron transport chain.[3]

Diagram: Mechanism of SDH Inhibition

Caption: Pyridine carboxamide derivatives inhibit fungal growth by blocking the SDH enzyme.

Quantitative Analysis of Antifungal Potency

The efficacy of novel pyridine carboxamide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the target enzyme (SDH) and their minimum inhibitory concentration (MIC) against various fungal species.

| Compound Example | Target | IC50 (µM) | Fungal Species | MIC (µg/mL) | Reference |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea SDH | 17.3 | Botrytis cinerea | Not Reported | [3] |

| Thifluzamide (Control) | Botrytis cinerea SDH | 14.4 | Botrytis cinerea | Not Reported | [3] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A standard method for assessing the antifungal activity of novel compounds is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to induce sporulation. Harvest the spores and suspend them in sterile saline containing a surfactant (e.g., Tween 80) to create a homogenous suspension. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.

-

Compound Preparation: Dissolve the pyridine carboxamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Perform serial dilutions of the stock solution in the broth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired test concentrations.

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (fungus with no compound) and negative (broth only) controls. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

-

Determination of MIC: Visually or spectrophotometrically assess fungal growth in each well. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Antitubercular Activity: A Dual-Action Approach

Tuberculosis remains a global health threat, necessitating the development of new drugs with novel mechanisms of action. Pyridine carboxamide derivatives have emerged as a promising class of antitubercular agents.

Mechanism of Action: Prodrug Activation and Autophagy Induction

Recent studies have revealed a fascinating dual mechanism of action for certain pyridine carboxamide derivatives against Mycobacterium tuberculosis. The compound MMV687254, for instance, acts as a prodrug.[4] It is hydrolyzed by the mycobacterial enzyme AmiC, releasing two active metabolites that contribute to the antitubercular effect.[4] Furthermore, this compound has been shown to induce autophagy in infected macrophages, a host-cell process that can help clear intracellular pathogens.[4]

Diagram: Antitubercular Mechanism

Caption: Dual mechanism of antitubercular pyridine carboxamides.

Quantitative Analysis of Antitubercular Potency

The antitubercular activity of these compounds is evaluated by determining their MIC against M. tuberculosis and their efficacy within infected macrophages.

| Compound Example | Target | MIC (µM) | Cell Line | Activity | Reference |

| MMV687254 | M. tuberculosis | Not Reported | Macrophages | Bactericidal | [4] |

| Isoniazid (Control) | M. tuberculosis | Not Reported | Macrophages | Bactericidal | [4] |

Anticancer Activity: Targeting Key Signaling Pathways

The pyridine carboxamide scaffold is prevalent in a number of approved and investigational anticancer drugs. These derivatives exert their effects by inhibiting various key players in cancer cell signaling, proliferation, and survival.

Mechanisms of Action

-

Kinase Inhibition: Many pyridine carboxamide derivatives are designed as kinase inhibitors. For example, they have been shown to be potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[2] By inhibiting HPK1, these compounds can enhance the anti-tumor immune response.

-

Phosphatase Inhibition: Another important target is Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), an oncoprotein that plays a role in various cancers. Allosteric inhibitors based on the pyridine carboxamide scaffold have shown promising preclinical activity.

-

PARP Inhibition: The nicotinamide moiety, a core component of some pyridine carboxamides, is crucial for the activity of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][5] These drugs have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1]

Diagram: Anticancer Mechanisms

Caption: Diverse anticancer mechanisms of pyridine carboxamides.

Quantitative Analysis of Anticancer Potency

The antiproliferative activity of pyridine carboxamide derivatives is determined by their IC50 values against various cancer cell lines.

| Compound Example | Target/Cell Line | IC50 (µM) | Reference |

| Compound 19 (HPK1 inhibitor) | HPK1 (enzymatic) | Not specified, but potent | [2] |

| Indole-2-carboxamide 10 | HCT-116 (colon cancer) | 1.01 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridine carboxamide derivatives and incubate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Emerging Biological Activities

Beyond their well-established roles, pyridine carboxamide derivatives are showing promise in several other therapeutic areas.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyridine carboxamide derivatives.[7] The proposed mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[7][8] Some derivatives have shown efficacy in animal models of inflammation.[7]

Antiviral Activity

The pyridine carboxamide scaffold has been investigated for its antiviral properties against a range of viruses, including hepatitis C virus (HCV) and influenza virus.[9][10] For HCV, some derivatives act as inhibitors of the NS5B polymerase, an essential enzyme for viral replication.[9] In the context of influenza, certain pyridine-based compounds have been shown to interfere with the viral RNA-dependent RNA polymerase (RdRp) complex.[10]

Neuroprotective Activity

Emerging evidence suggests that pyridine carboxamide derivatives may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][11] One of the key mechanisms under investigation is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[11][12] Overactivation of PARP-1 in response to DNA damage can lead to neuronal cell death.[12] By inhibiting PARP-1, these compounds may help preserve neuronal integrity. Additionally, some derivatives have shown potential as cholinesterase inhibitors, which is a therapeutic strategy for Alzheimer's disease.[4]

Clinical Significance and Future Perspectives

The therapeutic potential of pyridine carboxamide derivatives is underscored by the number of compounds that have entered clinical trials or are already on the market.[1][13] The development of PARP inhibitors for various cancers is a notable success story.[1] The continued exploration of this versatile scaffold, coupled with a deeper understanding of its mechanisms of action, holds great promise for the future of drug discovery. The ability to fine-tune the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapies for a wide range of diseases.

References

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved January 22, 2026, from [Link]

-

Full article: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - Taylor & Francis. (2025, January 1). Retrieved January 22, 2026, from [Link]

-

Mechanism of Action of PARP Inhibitors - Annual Reviews. (2025, April 11). Retrieved January 22, 2026, from [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12). Retrieved January 22, 2026, from [Link]

-

Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC - NIH. (2010, August 17). Retrieved January 22, 2026, from [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed. (2024, February 7). Retrieved January 22, 2026, from [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC. (2024, July 18). Retrieved January 22, 2026, from [Link]

-

In-Silico Development of 1, 7-Dihydrodipyrrolo [2,3-b:3',2'-e] Pyridine -3-carboxamide Derivatives as Candidate Janus Kinase Inhibitors to Control Rheumatoid Arthritis - ResearchersLinks. (n.d.). Retrieved January 22, 2026, from [Link]

-

Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. (2023, August 5). Retrieved January 22, 2026, from [Link]

-

PARP-inhibition and CTLA-4 Blockade in BRCA-deficient Ovarian Cancer - ClinicalTrials.gov. (n.d.). Retrieved January 22, 2026, from [Link]

-

N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases. (2022, January 29). Retrieved January 22, 2026, from [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities: Polycyclic Aromatic Compounds - Taylor & Francis Online. (n.d.). Retrieved January 22, 2026, from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

How PARP inhibitors (PARPi) work - YouTube. (2022, August 29). Retrieved January 22, 2026, from [Link]

-

A decade of clinical development of PARP inhibitors in perspective - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023, March 20). Retrieved January 22, 2026, from [Link]

Sources

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researcherslinks.com [researcherslinks.com]

- 9. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacytimes.com [pharmacytimes.com]

An In-Depth Technical Guide to 6-Chloro-N,N-dimethylpyridine-2-carboxamide: A Versatile Synthetic Building Block

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

6-Chloro-N,N-dimethylpyridine-2-carboxamide is a substituted pyridine derivative whose value in synthetic chemistry is derived from its distinct structural features. The molecule incorporates an electron-deficient pyridine ring, a reactive chlorine atom at the 6-position, and a directing and potentially coordinating N,N-dimethylcarboxamide group at the 2-position. This unique arrangement of functional groups makes it a highly versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.[1]

The pyridine-2-carboxamide moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[2] The chloro-substituent at the 6-position serves as a versatile synthetic handle, enabling a wide range of transformations. It is particularly susceptible to nucleophilic aromatic substitution (SNAr) and can readily participate in various transition-metal-catalyzed cross-coupling reactions.[3] The N,N-dimethylcarboxamide group, while relatively stable, influences the electronic properties of the pyridine ring and can act as a chelating group, directing metallation or influencing the regioselectivity of certain reactions.

This guide will elucidate the synthesis of this building block, its key reaction pathways, and its application in the development of pharmaceutically relevant molecules.

Synthesis of the Building Block

The preparation of 6-chloro-N,N-dimethylpyridine-2-carboxamide is typically achieved through a two-step process starting from 6-chloropicolinic acid. The process involves the activation of the carboxylic acid, followed by amidation. An optimized approach avoids the use of less efficient reagents and harsh conditions, leading to higher yields and purity.[4]

Optimized Synthetic Protocol

A robust synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with dimethylamine. Using a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) has been shown to be more effective for the chlorination step than SOCl₂ alone, reducing reaction time and increasing yield.[4] For the subsequent amidation, potassium carbonate (K₂CO₃) is a more efficient and cost-effective base than triethylamine.[4]

Step 1: Synthesis of 6-Chloropicolinoyl Chloride

-

To a solution of 6-chloropicolinic acid in a suitable aprotic solvent (e.g., dichloromethane), add a mixture of thionyl chloride (SOCl₂) and a catalytic amount of phosphorus oxychloride (POCl₃) (e.g., 5:1 ratio).

-

Heat the reaction mixture under reflux (e.g., at 85°C) for approximately 15 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 6-chloropicolinoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide

-

Dissolve the crude 6-chloropicolinoyl chloride in an appropriate solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of dimethylamine (e.g., 40% in water or as a solution in THF) and a base such as potassium carbonate (K₂CO₃).

-

Allow the reaction to stir at room temperature for 4-5 hours.

-

After the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-chloro-N,N-dimethylpyridine-2-carboxamide as a solid.

Synthesis Workflow

Caption: SNAr reaction pathway via a Meisenheimer intermediate.

Typical Nucleophiles:

-

Amines (Amination): Primary and secondary amines can displace the chloride to form 6-aminopyridine derivatives. This is a cornerstone reaction in medicinal chemistry for accessing analogues of biologically active compounds.

-

Alkoxides/Phenoxides (Etherification): Reaction with sodium or potassium alkoxides/phenoxides yields the corresponding 6-alkoxy/aryloxypyridine ethers.

-

Thiols (Thioetherification): Thiolates readily displace the chloride to form 6-thioethers.

Experimental Protocol: SNAr with an Amine

-

In a sealed reaction vessel, dissolve 6-chloro-N,N-dimethylpyridine-2-carboxamide (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add the desired amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Heat the mixture to an elevated temperature (e.g., 80-120°C) and monitor by LC-MS. The reaction time can vary from a few hours to overnight.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 6-substituted pyridine-2-carboxamide.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of 6-chloro-N,N-dimethylpyridine-2-carboxamide is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of C-C and C-N bonds. [3]

The Sonogashira reaction couples the chloropyridine with a terminal alkyne to form an alkynylpyridine. [5]This reaction is invaluable for introducing rigid, linear linkers into molecular scaffolds. While traditionally requiring copper co-catalysis, modern protocols often proceed under copper-free conditions to avoid the formation of alkyne homocoupling byproducts. [6][7]

Sonogashira Coupling Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 6-chloro-N,N-dimethylpyridine-2-carboxamide

Introduction: The Strategic Importance of the Picolinamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine carboxamide, or picolinamide, has emerged as a "privileged scaffold"—a core molecular framework that demonstrates a remarkable capacity for interaction with a diverse range of biological targets.[1] This versatility has propelled the picolinamide motif to the forefront of drug discovery programs, leading to the development of therapeutics for a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This guide focuses on a specific, yet largely unexplored, derivative: 6-chloro-N,N-dimethylpyridine-2-carboxamide . While direct research on this compound is nascent, by examining the structure-activity relationships (SAR) of its close analogs, we can construct a compelling, predictive case for its potential applications, providing a roadmap for future research and development.

This document will provide a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights related to 6-chloro-N,N-dimethylpyridine-2-carboxamide, designed for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Reliable Path to 6-chloro-N,N-dimethylpyridine-2-carboxamide

The synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide is conceptually straightforward, proceeding through a two-step sequence starting from the commercially available 6-chloropicolinic acid. The overall synthetic workflow is depicted below.

Figure 1: General synthetic workflow for 6-chloro-N,N-dimethylpyridine-2-carboxamide.

Step 1: Activation of 6-Chloropicolinic Acid

The initial and critical step is the activation of the carboxylic acid moiety of 6-chloropicolinic acid to facilitate nucleophilic attack by the amine. This is most commonly achieved by converting the carboxylic acid to an acyl chloride.

Experimental Protocol: Synthesis of 6-Chloropicolinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 2-3 equivalents) or oxalyl chloride ((COCl)₂, 1.5-2 equivalents) in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride to accelerate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Upon completion, remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 6-chloropicolinoyl chloride. This intermediate is typically used in the next step without further purification due to its reactivity.

Step 2: Amide Bond Formation

The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with dimethylamine to form the desired amide.

Experimental Protocol: Synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide

-

Dissolve the crude 6-chloropicolinoyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.

-

Add the dimethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-N,N-dimethylpyridine-2-carboxamide.

Potential Applications in Medicinal Chemistry: A Predictive Analysis

While specific biological data for 6-chloro-N,N-dimethylpyridine-2-carboxamide is not extensively reported, the broader class of picolinamides and chloropyridines has demonstrated significant therapeutic potential. By analyzing these related compounds, we can infer the likely areas of biological activity for our target molecule.

Anticancer Activity: Targeting Kinase Signaling

The picolinamide scaffold is a key component of several approved and investigational kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[2] Picolinamide derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2][3]

The N-methylpicolinamide fragment, in particular, is recognized as a privileged motif in various anticancer kinase inhibitors, where it contributes to binding in the hinge region of the kinase.[4] Derivatives of picolinamide have shown potent inhibitory activity against VEGFR-2 kinase, with some compounds exhibiting IC₅₀ values in the nanomolar range.[3]

Hypothesized Mechanism of Action as a Kinase Inhibitor:

Figure 2: Hypothesized mechanism of 6-chloro-N,N-dimethylpyridine-2-carboxamide as a VEGFR-2 inhibitor.

The 6-chloro substituent on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and selectivity for specific kinase targets. The N,N-dimethylamide moiety can influence solubility and pharmacokinetic properties.

Antimicrobial Activity: A New Generation of Antibiotics and Antifungals

Picolinamide derivatives have shown promise as both antibacterial and antifungal agents.[5][6] The chloropicolinate amide moiety has been identified as a crucial component in compounds with activity against Mycobacterium tuberculosis.[7]

Potential Antibacterial Applications: Derivatives of 6-chloropyridin-2-yl have demonstrated antimycobacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis H37Rv.[8] The mechanism of action for some of these compounds has been linked to the inhibition of protein synthesis and membrane depolarization.[8]

Potential Antifungal Applications: The picolinamide scaffold has been identified in compounds with antifungal properties. The mechanism of action for some picolinamide antifungals has been elucidated as the inhibition of Sec14p, a lipid transfer protein essential for fungal cell viability.

Table 1: Antimicrobial Activity of Related Picolinamide Derivatives

| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |

| 6-chloropyridin-2-yl derivatives | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [8] |

| Bromoindolglyoxylamide polyamines | Staphylococcus aureus | Intrinsic activity | [5] |

| Picolinamide derivatives | Candida albicans, Aspergillus fumigatus | Potent activity | [6] |

Conclusion and Future Directions

While direct experimental data on 6-chloro-N,N-dimethylpyridine-2-carboxamide is limited, a predictive analysis based on the well-established medicinal chemistry of the picolinamide and chloropyridine scaffolds strongly suggests its potential as a versatile building block for the development of novel therapeutics. The straightforward synthesis of this compound makes it an attractive candidate for inclusion in screening libraries for anticancer and antimicrobial drug discovery programs.

Future research should focus on the following areas:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol for 6-chloro-N,N-dimethylpyridine-2-carboxamide and its analogs.

-

Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines (particularly those with known kinase dependencies), as well as a broad spectrum of bacterial and fungal pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 6-chloro-N,N-dimethylpyridine-2-carboxamide in active therapeutic areas.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the chloro, N,N-dimethylamide, and pyridine nitrogen moieties to biological activity and selectivity.

The exploration of 6-chloro-N,N-dimethylpyridine-2-carboxamide represents a promising frontier in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational framework to inspire and direct future research in this exciting area of medicinal chemistry.

References

-

Barmpalexis, P., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(3), 2246–2258. [Link]

-

Li, W., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. European Journal of Medicinal Chemistry, 178, 514-527. [Link]

-

Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2829-2838. [Link]

-

Zitko, J., et al. (2020). Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives... ResearchGate. [Link]

-

Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2), 735-743. [Link]

-

Galayev, O., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(6), 1135-1146. [Link]

-

Thomas, N. M., et al. (2022). 6-Chloro-2-quinolone-3-carboxamide derivatives as potent anticancer agents against Caco-2 and HCT116 cell lines. ResearchGate. [Link]

-

Al-Otaibi, F. M., et al. (2022). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 27(21), 7296. [Link]

-

Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143. [Link]

-

Linger, R. M., et al. (2023). Antibiofilm and Antivirulence Properties of 6-Polyaminosteroid Derivatives against Antibiotic-Resistant Bacteria. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Selim, K. B., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 168, 303-316. [Link]

-

Patil, V., et al. (2010). Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4484-4486. [Link]

-

Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

-

Almeida, J. F., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-153. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 7. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Solubility Profile of 6-chloro-N,N-dimethylpyridine-2-carboxamide: A Technical Guide

Introduction

6-chloro-N,N-dimethylpyridine-2-carboxamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any compound destined for these fields, a thorough understanding of its physicochemical properties is paramount for process development, formulation, and biological testing. Among these properties, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and bioavailability. This guide provides an in-depth analysis of the predicted solubility of 6-chloro-N,N-dimethylpyridine-2-carboxamide, coupled with a detailed experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility

A comprehensive understanding of a molecule's structure is the first step in predicting its solubility. The structure of 6-chloro-N,N-dimethylpyridine-2-carboxamide reveals several key features that will govern its interactions with various solvents:

-

Polarity: The presence of a pyridine ring, a carboxamide group, and a chlorine atom introduces significant polarity to the molecule. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group are electronegative, leading to a dipole moment.

-

Hydrogen Bonding: The carboxamide group contains a nitrogen atom that could act as a hydrogen bond acceptor, and the pyridine nitrogen can also accept hydrogen bonds. However, the absence of a hydrogen atom on the amide nitrogen (due to dimethylation) means it cannot act as a hydrogen bond donor.

-

Aromaticity: The pyridine ring provides a region of electron density that can engage in π-π stacking interactions with aromatic solvents.

Based on these structural characteristics, we can predict the solubility of 6-chloro-N,N-dimethylpyridine-2-carboxamide in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the pyridine nitrogen and the carbonyl oxygen of the amide. Therefore, good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar and can interact with the dipole moment of the molecule. DMF and DMSO are particularly good solvents for polar compounds and are expected to readily dissolve 6-chloro-N,N-dimethylpyridine-2-carboxamide. Acetonitrile, being less polar, might show slightly lower but still significant solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, its solubility in nonpolar solvents like hexane is expected to be low. In toluene, the aromatic nature of both the solvent and the solute might allow for some degree of interaction, leading to slightly better solubility than in hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. Good solubility of 6-chloro-N,N-dimethylpyridine-2-carboxamide is anticipated in these solvents.

The following diagram illustrates the relationship between the structural features of the molecule and its predicted solubility.

Caption: Relationship between molecular structure and predicted solubility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Materials and Equipment

-

6-chloro-N,N-dimethylpyridine-2-carboxamide (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 6-chloro-N,N-dimethylpyridine-2-carboxamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-